molecular formula C11H19NO4 B6206288 rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis CAS No. 1434141-68-0

rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis

Cat. No. B6206288
CAS RN: 1434141-68-0
M. Wt: 229.3
InChI Key:
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Description

Rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis (Rac-Cbz-Ac) is a cyclic dipeptide derivative of gamma-aminobutyric acid (GABA) that is used in scientific research. Rac-Cbz-Ac is a GABA receptor agonist and is commonly used as a tool for studying the physiological effects of GABA in the body. Rac-Cbz-Ac has been studied for its ability to modulate the activity of the GABA receptor and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Research and Development

This compound is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results . Its unique structure makes it valuable for the development of new therapeutic agents, particularly those targeting cyclobutyl-related pathways or structures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis involves the protection of the amine group, followed by the formation of the cyclobutane ring, and then the deprotection of the amine group. The final step involves the addition of the acetic acid group.", "Starting Materials": [ "tert-butyl carbamate", "cyclobutene", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Protection of amine group: tert-butyl carbamate is reacted with hydrochloric acid to form the tert-butyl carbamate hydrochloride salt. This salt is then reacted with sodium hydroxide to form the tert-butyl carbamate.", "Formation of cyclobutane ring: The tert-butyl carbamate is then reacted with cyclobutene in the presence of a catalyst to form the cyclobutane ring.", "Deprotection of amine group: The cyclobutyl tert-butyl carbamate is then reacted with hydrochloric acid to remove the tert-butyl protecting group and form the cyclobutyl amine.", "Addition of acetic acid group: The cyclobutyl amine is then reacted with acetic anhydride in the presence of a catalyst to form rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis." ] }

CAS RN

1434141-68-0

Product Name

rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis

Molecular Formula

C11H19NO4

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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